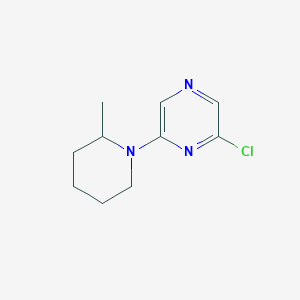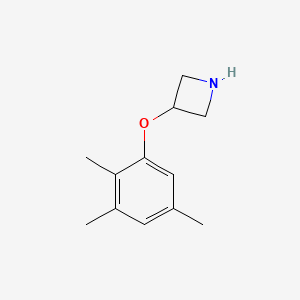![molecular formula C9H13ClN2O B1395129 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol CAS No. 1220028-34-1](/img/structure/B1395129.png)
4-[(6-Chloro-2-pyridinyl)amino]-2-butanol
Vue d'ensemble
Description
4-[(6-Chloro-2-pyridinyl)amino]-2-butanol (4-CPAB) is a synthetic organic compound with a wide range of potential applications in the field of scientific research. It is a member of the pyridyl-amino-alcohol family of compounds and is a versatile platform for further chemical modification. 4-CPAB is a colorless liquid with a boiling point of 183°C and a melting point of -30°C. It is soluble in water, ethanol, and acetone, and is stable in aqueous solution.
Applications De Recherche Scientifique
Antiallergic Activity
Compounds related to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol have been explored for their potential antiallergic properties. A study found that certain compounds, including those derived from 4-chloro-2-(4-pyridinyl)pyrimidines, showed promising results in rat passive cutaneous anaphylaxis screens, indicating potential antiallergic activity (Lesher, Singh, & Mielens, 1982).
Anticonvulsant Properties
Research on enaminones, including a compound structurally similar to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, has revealed their potential as anticonvulsants. The study focused on the hydrogen bonding and crystal structures of these compounds, which is critical for understanding their anticonvulsant mechanisms (Kubicki, Bassyouni, & Codding, 2000).
Antineoplastic and Cytotoxic Activity
A study conducted on chloro-substituted [(aminoalkyl)amino]anthraquinones, related to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, demonstrated significant antineoplastic and cytotoxic activities. These findings are crucial for developing new cancer treatments (Zee-Cheng, Mathew, Xu, Northcutt, & Cheng, 1987).
Applications in Coordination Chemistry
A study highlighted the use of compounds similar to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol in forming stable complexes with nickel(II) salts. This research contributes to the understanding of coordination chemistry and the development of new metal-organic compounds (Segl′a, Mikloš, Jamnický, & Šima, 1999).
Biochemical Analysis
In biochemical research, derivatives of 4-amino-1-butanol, a compound related to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, have been utilized in the development of a fluorometric HPLC method for analyzing proline in biological samples (Wu, 1993).
Solubility and Thermodynamic Studies
Studies on the solubility and thermodynamic properties of pyrimidine derivatives, structurally akin to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, have provided insights into their solubility in various organic solvents. This research is vital for the purification and formulation of these compounds (Yao, Xia, & Li, 2017).
Synthesis of Cyclic Amines
Research has been conducted on the synthesis of cyclic amines from amino alcohols, including compounds similar to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol. This synthesis is crucial for the development of new organic compounds and pharmaceuticals (Kijeński, Niedzielski, & Baiker, 1989).
Microbial Production
The microbial production of 4-amino-1-butanol, a derivative of 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, has been reported. This research is significant for the biotechnological production of important intermediates for pharmaceuticals and biodegradable polymers (Prabowo, Shin, Cho, Chae, & Lee, 2020).
Propriétés
IUPAC Name |
4-[(6-chloropyridin-2-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-7(13)5-6-11-9-4-2-3-8(10)12-9/h2-4,7,13H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDMHPYSUKBRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=NC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloro-2-pyridinyl)amino]-2-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395050.png)
![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)
![2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395053.png)
![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)
![2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395056.png)

![2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1395060.png)
![2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395063.png)
![2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395066.png)
![3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1395067.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395069.png)